6-(Dimethylamino)-2,4-dimethylnicotinaldehyde
Description
6-(Dimethylamino)-2,4-dimethylnicotinaldehyde (CAS: 1026285-45-9) is a substituted pyridine derivative featuring a dimethylamino group at position 6, methyl groups at positions 2 and 4, and an aldehyde functional group at position 2. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety and electron-rich aromatic system. Its structural uniqueness arises from the synergistic effects of the dimethylamino group (enhancing solubility and electronic modulation) and the steric bulk of the methyl substituents, which influence reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-(dimethylamino)-2,4-dimethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-7-5-10(12(3)4)11-8(2)9(7)6-13/h5-6H,1-4H3 |
InChI Key |
ZQPDYBAMBJIHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2,4-dimethylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylnicotinaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-2,4-dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 6-(Dimethylamino)-2,4-dimethylnicotinic acid.
Reduction: 6-(Dimethylamino)-2,4-dimethylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)-2,4-dimethylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-2,4-dimethylnicotinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Physicochemical Properties
- Solubility: The dimethylamino group in 6-(Dimethylamino)-2,4-dimethylnicotinaldehyde enhances polarity, improving solubility in polar solvents (e.g., DMSO, methanol) compared to 6-Methylnicotinaldehyde, which is less polar .
- Stability: The aldehyde group is reactive, requiring storage under dry, sealed conditions. In contrast, 6-(Dimethylamino)-2-methylnicotinic acid (carboxylic acid derivative) exhibits greater stability under ambient conditions .
Commercial Availability
- This compound: Supplied by 1 manufacturer (CAS: 1026285-45-9) .
- 6-(Dimethylamino)-5-methylnicotinaldehyde: Available from 6 suppliers, reflecting higher industrial demand for this positional isomer .
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Parameters
Biological Activity
6-(Dimethylamino)-2,4-dimethylnicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 190.24 g/mol
This structure suggests potential interactions with biological targets, primarily due to the presence of the dimethylamino group and the aldehyde functional group.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of EZH2 : It has been reported as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), an important epigenetic regulator involved in cancer progression. Inhibition of EZH2 can lead to reduced cell proliferation and induced apoptosis in various cancer cell lines .
- GSK-3β Inhibition : The compound may also interact with glycogen synthase kinase-3 beta (GSK-3β), a kinase implicated in numerous cellular processes including metabolism and cell survival. GSK-3β inhibitors are being explored for their therapeutic potential in treating cancers and neurodegenerative diseases .
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their therapeutic effects by mitigating oxidative stress within cells .
Biological Activity Studies
A summary of key studies on the biological activity of this compound is presented below.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on lung carcinoma cells (A549) demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation. The mechanism was attributed to the downregulation of EZH2 expression, leading to altered epigenetic regulation of genes involved in cell cycle control.
Case Study 2: GSK-3β Inhibition
Another investigation focused on the interaction with GSK-3β showed that this compound could effectively inhibit the kinase at low micromolar concentrations. This inhibition was linked to increased apoptosis in cancer cells, suggesting a dual mechanism where both EZH2 and GSK-3β pathways are targeted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
